An In-depth Technical Guide to (4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9)
An In-depth Technical Guide to (4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
(4-Formyl-3-methoxyphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a powerful tool for the synthesis of a wide range of organic molecules, including pharmaceuticals and materials with novel properties. The strategic placement of the methoxy group ortho to the formyl group and meta to the boronic acid influences the electronic properties and reactivity of the molecule, offering unique opportunities for selective transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important building block, with a focus on practical insights for laboratory use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of (4-Formyl-3-methoxyphenyl)boronic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 815620-00-9 | [1][2][3] |
| Molecular Formula | C8H9BO4 | [2][4] |
| Molecular Weight | 179.97 g/mol | [2][4] |
| Appearance | White solid | [5] |
| Melting Point | 214-217 °C | [2][6] |
| Boiling Point (Predicted) | 400.8 ± 55.0 °C | [2][6] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 6.86 ± 0.10 | [2][6] |
| Storage Conditions | Room temperature, under inert atmosphere | [2][6] |
Synthesis and Purification: A Practical Approach
The synthesis of (4-Formyl-3-methoxyphenyl)boronic acid can be approached through several synthetic strategies, with formylation of the corresponding methoxyphenylboronic acid being a common route. The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid catalyst, offers a viable method for introducing the formyl group onto the aromatic ring.[5][7]
A plausible synthetic workflow is outlined below:
Caption: A general workflow for the synthesis and purification of (4-Formyl-3-methoxyphenyl)boronic acid.
Step-by-Step Synthesis Protocol (Adapted from Rieche Formylation Principles)
-
Materials: 3-Methoxyphenylboronic acid, Dichloromethyl methyl ether (Cl2CHOCH3), Iron(III) chloride (FeCl3), Dichloromethane (DCM), 10% Hydrochloric acid (HCl), Toluene, 10% Sodium hydroxide (NaOH).
-
Procedure:
-
To a solution of 3-methoxyphenylboronic acid (1.0 mmol) in anhydrous DCM (4 mL) under an argon atmosphere at 0°C, add FeCl3 (1.0 mmol).
-
Stir the mixture for 10 minutes at 0°C.
-
Slowly add dichloromethyl methyl ether (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 10% HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol (Adapted from a patent for a related isomer)[8]
The purification of formylphenylboronic acids is crucial to remove any unreacted starting materials or side products, which can interfere with subsequent reactions. A robust method involves exploiting the acidic nature of the boronic acid group.
-
Suspend the crude (4-Formyl-3-methoxyphenyl)boronic acid in water and cool to 10°C.
-
Slowly add 10% aqueous sodium hydroxide dropwise, maintaining the internal temperature below 10°C and the pH below 10.5, to dissolve the boronic acid as its sodium salt.
-
Extract the aqueous solution with an inert, water-immiscible organic solvent such as toluene to remove non-acidic organic impurities.
-
Cool the aqueous phase to 10°C and slowly add 10% hydrochloric acid to precipitate the purified boronic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the purified (4-Formyl-3-methoxyphenyl)boronic acid as a white solid.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 9.5-10.5 ppm), the methoxy protons (around 3.8-4.0 ppm), and the acidic protons of the boronic acid group (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), and the methoxy carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), the C-H stretching of the aldehyde (around 2700-2800 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching of the methoxy group and B-O stretching.
-
Mass Spectrometry: The exact mass of the molecule is 180.0594 g/mol .[1] Mass spectrometry analysis would confirm this molecular weight.
Chemical Reactivity and Key Applications
The dual functionality of (4-Formyl-3-methoxyphenyl)boronic acid makes it a versatile reagent. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][14][15] The aldehyde group can undergo a wide range of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a primary application for (4-Formyl-3-methoxyphenyl)boronic acid, enabling the synthesis of biaryl compounds which are common scaffolds in many biologically active molecules.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules
Arylboronic acids are crucial building blocks in the synthesis of a vast array of bioactive molecules.[16][17] (4-Formyl-3-methoxyphenyl)boronic acid, with its specific substitution pattern, is a valuable precursor for the synthesis of analogs of natural products and other pharmacologically active compounds.
Example: Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a natural product with potent anticancer activity that inhibits tubulin polymerization.[7][16] The synthesis of boronic acid analogs of Combretastatin A-4 has been explored to develop new anticancer agents with improved properties.[16] (4-Formyl-3-methoxyphenyl)boronic acid can serve as a key intermediate in the synthesis of such analogs, where the biaryl core of the combretastatin molecule is constructed via a Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for a Suzuki-Miyaura coupling reaction using (4-Formyl-3-methoxyphenyl)boronic acid. This protocol can be adapted for various aryl halides.
-
Materials: (4-Formyl-3-methoxyphenyl)boronic acid, Aryl halide (e.g., 4-bromoanisole), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃) or other suitable phosphine ligand, Sodium carbonate (Na₂CO₃) or another suitable base, Toluene, Water, Ethyl acetate, Brine.
-
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), (4-Formyl-3-methoxyphenyl)boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add a solvent system of toluene and water (e.g., 4:1 ratio, 10 mL total).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol), to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (usually the aryl halide) indicates reaction completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
-
Self-Validation:
-
TLC Analysis: Regularly spot the reaction mixture on a TLC plate against the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish over time.
-
LC-MS Analysis: A more quantitative method to monitor the reaction, confirming the formation of the product with the expected molecular weight.
-
NMR Spectroscopy: The final purified product should be characterized by ¹H and ¹³C NMR to confirm its structure.
-
Safety and Handling
(4-Formyl-3-methoxyphenyl)boronic acid is classified as a skin irritant.[2][6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Formyl-3-methoxyphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the reactivity of its formyl group, provides chemists with a powerful tool for the efficient construction of complex molecules with potential applications in drug discovery and materials science. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit the potential of this important synthetic intermediate.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
